![molecular formula C5H10O2S3 B14588297 1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one CAS No. 61268-25-5](/img/structure/B14588297.png)
1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one is a chemical compound known for its unique structure and properties It consists of an ethanone backbone with a trisulfanyl group and a propan-2-yl oxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one are not well-documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trisulfanyl group to thiols or other sulfur-containing groups.
Substitution: The compound can participate in substitution reactions where the trisulfanyl or propan-2-yl oxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Applications De Recherche Scientifique
1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one involves its interaction with molecular targets and pathways. The trisulfanyl group can participate in redox reactions, potentially affecting cellular processes. The propan-2-yl oxy group may influence the compound’s solubility and reactivity. Specific molecular targets and pathways are not well-characterized in the literature.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one include other trisulfanyl and ethanone derivatives. Examples include:
- 1-{[(Methyl)oxy]trisulfanyl}ethan-1-one
- 1-{[(Ethyl)oxy]trisulfanyl}ethan-1-one
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications and research areas where other compounds may not be suitable.
Propriétés
Numéro CAS |
61268-25-5 |
|---|---|
Formule moléculaire |
C5H10O2S3 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
S-(propan-2-yloxydisulfanyl) ethanethioate |
InChI |
InChI=1S/C5H10O2S3/c1-4(2)7-9-10-8-5(3)6/h4H,1-3H3 |
Clé InChI |
CWWRVFBHXNJBBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OSSSC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Methylphenyl)-2-{[(pyridin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14588215.png)
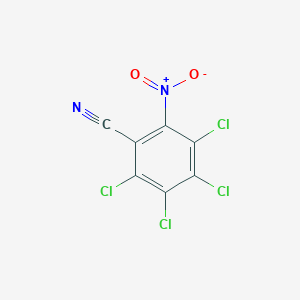
![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)

![N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14588235.png)
![N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea](/img/structure/B14588247.png)
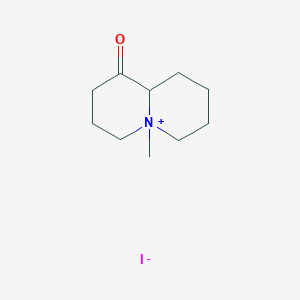

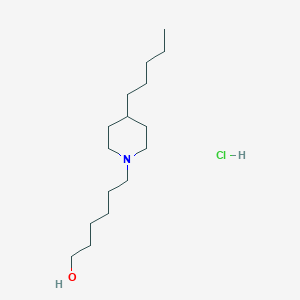

![3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid)](/img/structure/B14588277.png)
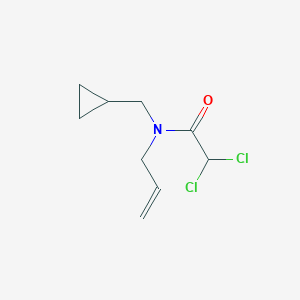
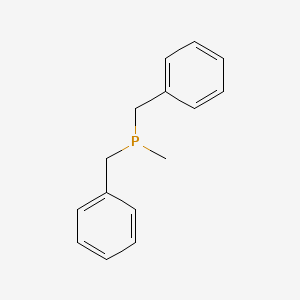
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14588296.png)
